Physicochemical Profile Comparison: 4-Ethoxy vs. 4-Difluoromethoxy Aniline Analogs
A direct head-to-head comparison of calculated physicochemical properties between the target compound (4-ethoxy) and its direct analog 4-(difluoromethoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline demonstrates significant differences in drug-likeness parameters .
| Evidence Dimension | Calculated Physicochemical Properties (Lipophilicity and Molecular Weight) |
|---|---|
| Target Compound Data | XLogP3: 2; Molecular Weight: 231.29 g/mol; TPSA: 39.1 Ų |
| Comparator Or Baseline | 4-(difluoromethoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline: Molecular Weight: 253.25 g/mol |
| Quantified Difference | XLogP3 value is 2 for the target compound, whereas the replacement of the ethoxy group with a difluoromethoxy group would be expected to increase lipophilicity and molecular weight by ~22 g/mol (calculated). The difluoromethoxy analog also has a higher molecular weight (253.25 g/mol) . |
| Conditions | In silico calculated values using standard algorithms (e.g., XLogP3, TPSA). |
Why This Matters
These quantitative differences in lipophilicity and size directly influence membrane permeability, solubility, and metabolic stability, making the target compound a distinct chemical entity for lead optimization programs where these parameters are critical.
